molecular formula C17H12FN3O5 B2531474 N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide CAS No. 1172050-40-6

N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B2531474
CAS No.: 1172050-40-6
M. Wt: 357.297
InChI Key: PTJKSOQNNSCULC-UHFFFAOYSA-N
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Description

N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide is a complex organic compound that features a benzodioxole ring, an oxadiazole ring, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Fluorophenoxy Acetamide: The final step involves the coupling of the oxadiazole intermediate with 4-fluorophenoxy acetic acid or its derivatives under appropriate conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving oxidative stress.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzodioxole and oxadiazole rings can interact with biological macromolecules, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide
  • N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-bromophenoxy)acetamide

Uniqueness

N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which can significantly alter its electronic properties and reactivity compared to its chloro or bromo analogs

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O5/c18-11-2-4-12(5-3-11)23-8-15(22)19-17-21-20-16(26-17)10-1-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJKSOQNNSCULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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